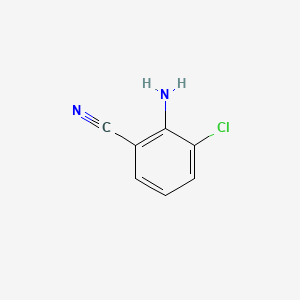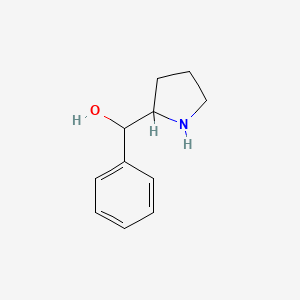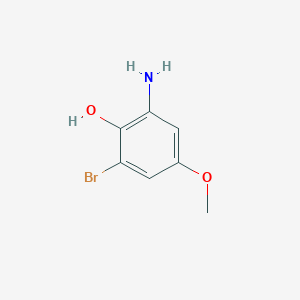
2-Amino-6-Bromo-4-Methoxyphenol
Übersicht
Beschreibung
The compound of interest, 2-Amino-6-Bromo-4-Methoxyphenol, is a brominated and methoxylated phenol derivative with an amino group. This structure suggests potential reactivity typical of phenols and aromatic amines, such as participation in electrophilic substitution reactions and the ability to form hydrogen bonds.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in various studies. For instance, the synthesis of amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, a compound with a similar bromo and methoxy substitution pattern, was achieved through bromination, acylation, Bucherer Berg's reaction, and hydrolysis with an overall yield of 68% . Although not the same compound, the methodologies used could potentially be adapted for the synthesis of 2-Amino-6-Bromo-4-Methoxyphenol.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR, IR, and UV-Vis spectroscopies . The structure of 2-Amino-6-Bromo-4-Methoxyphenol would likely be elucidated using similar methods, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of o-aminophenol derivatives has been explored in several studies. The reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of various products, depending on the reaction conditions . Similarly, 2-Amino-6-Bromo-4-Methoxyphenol could undergo reactions with other compounds, potentially leading to a variety of products, including polymers or pharmaceutical intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their functional groups. For instance, the water solubility of phosphino amino acids derived from 2-phosphinophenols was found to increase with the number of hydrophilic groups . The presence of a bromo and methoxy group in 2-Amino-6-Bromo-4-Methoxyphenol would affect its solubility, acidity, and overall reactivity. Additionally, the amino group could participate in the formation of hydrogen bonds, influencing the compound's boiling point and melting point.
Wissenschaftliche Forschungsanwendungen
Pyrolysis and New Psychoactive Substances
- Pyrolysis Products Identification : A study investigated the pyrolysis products of the new psychoactive substance bk-2C-B, which is chemically similar to 2-Amino-6-Bromo-4-Methoxyphenol. The research found several pyrolysis products that pose concerns due to their unknown toxicity (Texter et al., 2018).
Metabolic Pathways
- In Vivo Metabolism Study : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally related to 2-Amino-6-Bromo-4-Methoxyphenol, identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).
Molecular Interactions and Hydrogen Bonds
- Thermochemical Studies of Methoxyphenols : A study focused on the thermodynamic properties of methoxyphenols and their hydrogen bonding capabilities, which is relevant for compounds like 2-Amino-6-Bromo-4-Methoxyphenol (Varfolomeev et al., 2010).
Antioxidant Activity
- Antioxidant Activity from Marine Algae : Research identified several bromophenols with antioxidant activity from the marine red alga Rhodomela confervoides. These findings highlight the potential use of related compounds in natural antioxidant applications (Li et al., 2011).
Applications in Photodynamic Therapy
- Photodynamic Therapy and Zinc Phthalocyanine : A study synthesized new zinc phthalocyanine derivatives, including compounds similar to 2-Amino-6-Bromo-4-Methoxyphenol, showing potential for Type II photodynamic therapy applications in treating cancer (Pişkin et al., 2020).
Biomass Proxies and Pyrolysis
- Methoxyphenols as Biomass Proxies : A study utilized methoxyphenols as proxies for terrestrial biomass, exploring the chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Antimicrobial and Antitumor Activities
Antimicrobial Activity : Research on bromophenols from Rhodomela confervoides, including compounds structurally similar to 2-Amino-6-Bromo-4-Methoxyphenol, found these compounds to have moderate antimicrobial activity (Xu et al., 2003).
Antitumor Bis(Aminophenolate) Ruthenium Complexes : A study investigated Ru(III) complexes with ligands related to 2-Amino-6-Bromo-4-Methoxyphenol, outlining their potential antitumor mode of action (Dömötör et al., 2017).
Safety And Hazards
2-Amino-6-Bromo-4-Methoxyphenol is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .
Eigenschaften
IUPAC Name |
2-amino-6-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCASMWCNULKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457613 | |
| Record name | 2-Amino-6-Bromo-4-Methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-Bromo-4-Methoxyphenol | |
CAS RN |
206872-01-7 | |
| Record name | 2-Amino-6-bromo-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206872-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-Bromo-4-Methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

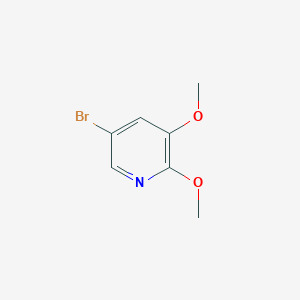
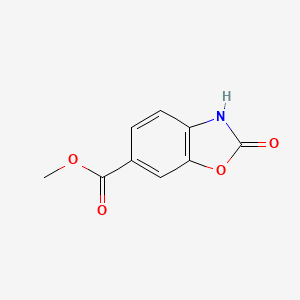
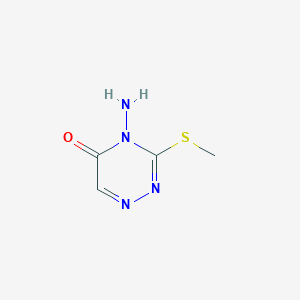
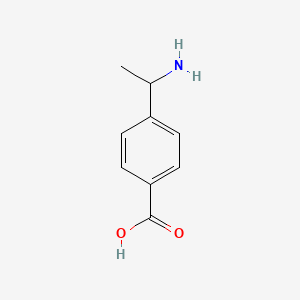
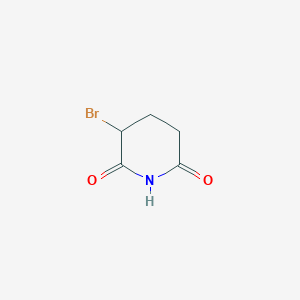
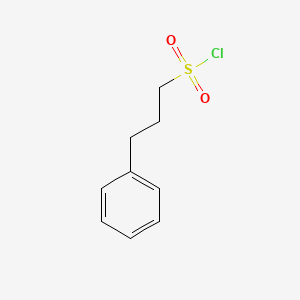
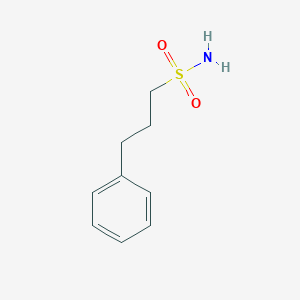
![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)
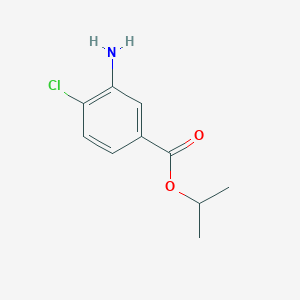
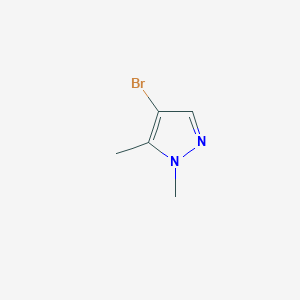
![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)

